Product packaging for Tantalum(V) methoxide(Cat. No.:CAS No. 865-35-0)

Tantalum(V) methoxide

カタログ番号: B1590645
CAS番号: 865-35-0
分子量: 336.12 g/mol
InChIキー: QASMZJKUEABJNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Tantalum Alkoxides in Materials Science and Catalysis

Tantalum alkoxides, a class of which Tantalum(V) methoxide (B1231860) is a member, are widely utilized as precursors in materials science and catalysis. core.ac.uk These compounds are instrumental in the synthesis of tantalum oxides and other tantalum-containing materials through processes like sol-gel and chemical vapor deposition (CVD). ereztech.com Tantalum oxide (Ta₂O₅) films, derived from tantalum alkoxides, are of particular interest due to their high refractive index, dielectric constant, and thermal stability, making them suitable for applications in electronics and optics. ereztech.comillinois.edu For instance, tantalum(V) ethoxide is used to prepare amorphous tantalum(V) oxide films for electrochromic applications and in the production of mixed-metal thin films like lithium tantalate (LiTaO₃), which possesses non-linear optical properties. wikipedia.org

In catalysis, tantalum alkoxides and their derivatives have demonstrated efficacy in a variety of organic transformations. core.ac.uk They have been employed as catalysts for reactions such as the deperoxidation of cyclohexyl hydroperoxide and the oxidation of sulfides. chemicalbook.comresearchgate.net The versatility of tantalum alkoxides stems from their reactivity, particularly their hydrolysis to form tantalum oxides and their ability to engage in ligand exchange reactions. wikipedia.org

Significance of Tantalum(V) Methoxide as a Precursor and Reagent

This compound serves as a crucial precursor and reagent in the synthesis of advanced materials and other chemical compounds. lookchem.com Its utility as a precursor is highlighted in the preparation of tantalum-based materials, including tantalum hydride and tantalum oxide nanoparticles. lookchem.comereztech.comchemicalbook.com The sol-gel process, often initiated with tantalum alkoxides like the methoxide derivative, allows for the creation of tantalum oxide thin films and nanoparticles with controlled properties. ereztech.com

As a reagent, this compound is employed in various chemical reactions. It is a key component in the preparation of silica-supported alkoxo-tantalum complexes, which function as catalysts. chemicalbook.comfishersci.fithermofisher.com For example, these complexes have been successfully used in the deperoxidation of cyclohexyl hydroperoxide to produce cyclohexanol (B46403) and cyclohexanone. chemicalbook.comfishersci.fithermofisher.com The reactivity of the methoxide ligands allows for transformations and the formation of new tantalum-containing species with specific catalytic or material properties. rsc.org

Scope and Research Focus of this compound Studies

Research concerning this compound is primarily concentrated on its application in materials synthesis and catalysis. A significant area of investigation involves its use as a precursor for the deposition of tantalum oxide thin films via techniques like sol-gel processing and chemical vapor deposition (CVD). researchgate.netrsc.org Studies have explored the hydrolysis of tantalum alkoxides, including the methoxide, to understand the formation mechanisms and control the properties of the resulting oxide materials. cdnsciencepub.com

Another key research direction is the development of novel catalysts based on this compound. This includes the synthesis and characterization of supported tantalum complexes and their application in various organic reactions, such as epoxidation and oxidation of sulfides. researchgate.netrsc.org The structural and reactivity studies of this compound and its derivatives are ongoing to better understand its behavior in solution and on surfaces, which is crucial for designing more efficient catalytic systems and advanced materials. rsc.org

Interactive Data Tables

Table 1: Properties of this compound

Property Value Reference(s)
Chemical Formula C₅H₁₅O₅Ta lookchem.comnih.gov
Molecular Weight 336.12 g/mol lookchem.comnih.govamericanelements.com
Appearance White powder/solid lookchem.comamericanelements.comprochemonline.com
Melting Point 49-51 °C lookchem.comamericanelements.com
Boiling Point 188-190 °C at 10 mmHg lookchem.com

| Solubility | Soluble in organic solvents, reacts with water | lookchem.comchemicalbook.com |

Table 2: Compound Names Mentioned

Compound Name
This compound
Tantalum(V) ethoxide
Tantalum oxide
Tantalum pentoxide
Lithium tantalate
Tantalum hydride
Cyclohexyl hydroperoxide
Cyclohexanol
Cyclohexanone
Tantalum(V) chloride
Methanol (B129727)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15O5Ta B1590645 Tantalum(V) methoxide CAS No. 865-35-0

特性

IUPAC Name

methanolate;tantalum(5+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CH3O.Ta/c5*1-2;/h5*1H3;/q5*-1;+5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASMZJKUEABJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].C[O-].C[O-].C[O-].C[O-].[Ta+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15O5Ta
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509856
Record name Tantalum(5+) pentamethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865-35-0
Record name Tantalum(5+) pentamethoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tantalum(V) methoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Tantalum V Methoxide and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing tantalum(V) methoxide (B1231860) and its derivatives primarily involve salt metathesis reactions. These reactions are advantageous due to the formation of insoluble byproducts, which simplifies the purification of the desired alkoxide product. wikipedia.org

Salt Metathesis Reactions

Salt metathesis, a common technique in coordination chemistry, involves the exchange of ligands between two metal centers. acs.org This method is particularly effective for preparing metal alkoxides.

TaCl₅ + 5 CH₃OH + 5 NH₃ → Ta(OCH₃)₅ + 5 NH₄Cl researchgate.net

The ammonium (B1175870) chloride (NH₄Cl) byproduct precipitates and can be removed by filtration. google.com The desired tantalum(V) methoxide is then typically isolated from the solution by distillation under reduced pressure. google.com A patent describes a process where tantalum(V) chloride is dissolved in methanol (B129727) containing ammonia (B1221849) at low temperatures (0° C. to -50° C.) to form the tantalum(V) alkoxide. google.com

Table 1: Reaction Parameters for Synthesis from Tantalum(V) Chloride with Methanol and Base

ParameterValueReference
ReactantsTantalum(V) Chloride, Methanol, Ammonia researchgate.net
Temperature0°C to -50°C google.com
ByproductAmmonium Chloride google.com
PurificationFiltration, Distillation google.com

An alternative salt metathesis route involves the reaction of tantalum(V) chloride with an alkali metal methoxide, such as sodium methoxide (NaOCH₃) or lithium methoxide (LiOCH₃). wikipedia.orgwikipedia.org This reaction is driven by the formation of a stable alkali metal chloride salt, which is insoluble in common organic solvents, facilitating its removal. wikipedia.org

The general reaction is as follows:

TaCl₅ + 5 NaOCH₃ → Ta(OCH₃)₅ + 5 NaCl wikipedia.org

Similarly, lithium methoxide can be used:

TaCl₅ + 4 LiOMe → Ta(OMe)₄Cl + 4 LiCl wikipedia.orgchemicalbook.com

In this specific case, a mixed chloro-methoxide species is formed. The choice of the alkali metal methoxide can influence the reaction conditions and the purity of the final product.

Table 2: Comparison of Alkali Metal Methoxides in Synthesis

Alkali Metal MethoxideProductByproductReference
Sodium MethoxideTa(OCH₃)₅Sodium Chloride wikipedia.org
Lithium MethoxideTa(OCH₃)₄ClLithium Chloride wikipedia.orgchemicalbook.com

Direct Synthesis Approaches

Direct synthesis methods offer alternative pathways to this compound that can avoid the use of halide precursors.

Electrochemical Synthesis

Electrochemical synthesis provides a direct route to high-purity metal alkoxides, including this compound. tandfonline.comysxbcn.com This method involves the anodic dissolution of a sacrificial tantalum metal anode in the corresponding alcohol (methanol) in the presence of a conductive additive. wikipedia.org

Anode: Ta → Ta⁵⁺ + 5e⁻

Cathode: 2 CH₃OH + 2e⁻ → 2 CH₃O⁻ + H₂

This method can yield high-purity tantalum alkoxides with high current efficiency. ysxbcn.comjst.go.jp The process parameters, such as electrolyte concentration, current density, and temperature, can be optimized to control the reaction. jst.go.jp

Direct Synthesis Approaches

Electrochemical Synthesis

Synthesis of Functionalized and Heteroleptic this compound Derivatives

The functionalization of tantalum(V) alkoxides involves the substitution of one or more alkoxide groups with other ligands, leading to heteroleptic complexes with tailored chemical and physical properties. These synthetic strategies are crucial for developing precursors suitable for various material science applications.

Synthesis via Ligand Exchange with Chelating Ligands (e.g., Salicylaldoxime)

The reaction of tantalum(V) alkoxides with chelating ligands is a common strategy to modify their structure and reactivity. Salicylaldoxime, a well-known chelating agent, reacts with tantalum(V) ethoxide in toluene (B28343) at room temperature. This stoichiometric reaction leads to the formation of a dimeric oxo-bridged complex, [Ta₂O(C₇H₅NO₂)₂(C₂H₅O)₄]. beilstein-journals.org In this structure, the two tantalum atoms are linked by a bridging oxygen atom. Each metal center is coordinated in a distorted octahedral geometry. The dianionic salicylaldoximate ligand exhibits a sophisticated bonding mode, chelating to one tantalum ion through its phenolic oxygen and oximate nitrogen atoms, while also bonding to the second tantalum ion via its oximate oxygen atom. beilstein-journals.org This synthesis demonstrates how a simple ligand exchange can result in a complex, stable, binuclear structure.

Table 1: Structural Features of Salicylaldoxime-Modified Tantalum Ethoxide

Feature Description
Product μ-Oxo-bis{diethoxy[salicylaldoximato(2-)]-tantalum(V)}
Formula [Ta₂O(C₇H₅NO₂)₂(C₂H₅O)₄]
Metal Geometry Distorted Octahedron
Ligand Bonding Chelating and Bridging

| Key Structural Unit | Ta-O-Ta Bridge |

Preparation of Chlorocarboxylato Derivatives

To enhance stability and control hydrolysis rates, tantalum(V) alkoxides can be modified with chlorocarboxylic acids. The reaction of tantalum(V) ethoxide or n-butoxide with stoichiometric amounts (1:1 molar ratio) of mono-, di-, or trichloroacetic acid in dry toluene yields heteroleptic tantalum(V) alkoxy-chlorocarboxylates. researchgate.net These reactions proceed at room temperature, and after approximately 10 hours of stirring, the solvent is removed to yield the desired products. researchgate.net This method effectively creates new precursors, such as Ta(OEt)₄(OOCCH₂Cl), which exhibit lower susceptibility to hydrolysis compared to the parent homoleptic alkoxides. researchgate.netgrafiati.com This reduced moisture sensitivity is advantageous for sol-gel processes, leading to the formation of tantalum(V) oxide (Ta₂O₅) nanoparticles with improved properties. researchgate.netwikipedia.org Spectroscopic analyses, including NMR, indicate that these dimeric derivatives contain both terminal and bridging alkoxy groups. researchgate.net

Reaction Scheme: Ta₂(OR)₁₀ + 2 R'COOH → 2 Ta(OR)₄(OOCR') + 2 ROH (where R = Et, n-Bu; R' = CH₂Cl, CHCl₂, CCl₃)

Incorporation of Bidentate Ligands for Enhanced Precursor Properties

The incorporation of bidentate ligands is a key strategy for modifying tantalum alkoxide precursors to enhance their properties for applications like chemical vapor deposition (CVD) and sol-gel synthesis. Ligands such as β-diketones (e.g., acetylacetone), amino-alcohols, and alkoxy-alcohols can react with tantalum(V) alkoxides to form monomeric or dimeric complexes with increased coordination numbers. wikipedia.orggoogle.com For example, the reaction of tantalum(V) ethoxide (Ta(OEt)₅) with acetylacetone (B45752) leads to an increase in the metal's coordination from 6 to 8-fold, which consequently hinders hydrolysis and condensation reactions. google.com

The type and number of bidentate ligands can be used to control the coordination geometry and, consequently, the volatility and thermal stability of the precursor. wikipedia.org For instance, complexes with one bidentate ligand, such as Ta(OEt)₄X, tend to be six-coordinate and monomeric with good thermal stability. In contrast, increasing the number of bidentate ligands can lead to seven- or eight-coordinate complexes, which may have reduced thermal stability and vapor pressure. wikipedia.org A proposed method for creating stable sol-gel precursors involves reacting a tantalum(V) ethoxide β-diketonate complex with 1,3-propanediol (B51772) to substitute the ethoxide groups, yielding a product with low toxicity and stability in ambient conditions. samaterials.com

Table 2: Examples of Bidentate Ligands and Resulting Tantalum Complex Types

Bidentate Ligand (X) Example Complex Formula Coordination Properties
β-diketone Ta(OEt)₄X 6 (Octahedral) Monomeric, stable
Dimethylaminoalcohol Ta(OEt)₃X₂ 7 (Capped Octahedral) Reduced stereochemical stability

Synthesis of Mixed-Metal Alkoxides (e.g., Niobium-Tantalum Methoxide)

The synthesis of mixed-metal alkoxides offers a route to homogeneous multi-component oxides at a molecular level. Due to their similar chemical properties, niobium and tantalum frequently form mixed-metal complexes. beilstein-journals.orgmdpi.com The interaction between different metal alkoxides can lead to the formation of bimetallic species. For example, while complex formation between molybdenum(VI) oxoalkoxides and tantalum(V) alkoxides does not occur at room temperature, bimetallic derivatives of molybdenum(V) and tantalum(V) have been isolated after refluxing solutions of the respective isopropoxides in toluene. beilstein-journals.org

A more direct route involves the reaction of a metal alkoxide with a different metal salt or complex. The synthesis of a rhenium-niobium methoxo complex, Nb₂(OMe)₈(ReO₄)₂, was achieved by reacting dirhenium heptoxide (Re₂O₇) with niobium(V) methoxide (Nb₂(OMe)₁₀) in toluene. cellmolbiol.org The resulting structure is a derivative of the dimeric niobium methoxide, where two terminal methoxo groups are substituted by perrhenate (B82622) groups. cellmolbiol.org Similarly, applying tantalum ethoxide in reactions with cobalt or nickel acetylacetonates (B15086760) has proven effective in producing heterometallic ethoxide complexes with a 1:1 metal ratio, such as Co₂Ta₂(acac)₂(OEt)₁₂. researchgate.net These methods provide a basis for the alkoxide approach to synthesizing mixed-metal oxide materials. cellmolbiol.org

Microwave-Assisted Synthesis of Tantalum(V) Complexes for Nanoparticle Formation

Microwave-assisted synthesis provides a rapid and efficient method for producing nanoparticles from molecular precursors. Stable dispersions of tantalum(V) oxide (Ta₂O₅) nanoparticles can be prepared from solutions of tantalum(V) complexes containing a mix of malonato and alkanolato ligands in ethoxyethanol. grafiati.comrsc.org The process involves heating the precursor solution in a laboratory microwave to temperatures around 300°C. rsc.org

During this microwave-induced thermolysis, the malonato ligand decomposes. grafiati.comereztech.com The choice of the alkanolato ligand in the precursor, such as ethoxide or 2-propanolate, significantly influences the solubility of the precursor and the size of the resulting nanoparticles. rsc.org For example, precursors like bis(malonato)(2-propanolato)tantalum(V) are suitable for this process. rsc.org The resulting dispersions of amorphous Ta₂O₅ nanoparticles possess good film-forming properties and can be used to create thin films with low surface roughness via spin-coating. grafiati.comereztech.com This approach highlights a direct path from functionalized molecular tantalum complexes to high-κ dielectric nanoparticles. grafiati.comsemanticscholar.org

Table 3: Microwave Synthesis of Ta₂O₅ Nanoparticles

Precursor Type Solvent Synthesis Method Key Outcome

Reactions with 1,2-Dialkoxyalkanes

The reaction of tantalum pentahalides, which are common precursors for tantalum alkoxides, with 1,2-dialkoxyalkanes (glyme ethers) provides a pathway to functionalized halo-alkoxide derivatives. These reactions typically occur at room temperature and involve the cleavage of a single C-O bond within the diether ligand. For instance, the reaction of tantalum(V) bromide (TaBr₅) with 1,2-dialkoxyalkanes of the general formula ROCH₂CH(R′)OR′′ results in the high-yield formation of halo-alkoxides like MBr₄[κ²-OCH₂CH(R′)OR′′] and the corresponding alkyl halide (RX). The specific outcome of these reactions is highly dependent on the nature of the halide, with the metal (niobium or tantalum) playing a less critical role. The resulting monoalkoxo-tetrahalo compounds are uncommon, and their nuclearity (monomeric or dimeric) appears to be influenced by the size of the halide ligand. This synthetic route offers a method for creating functionalized tantalum precursors where the ligand is a modified diether.

Preparation with Specific Organic Ligands (e.g., Malonato)

The synthesis of tantalum(V) alkoxide derivatives incorporating specific organic ligands, such as malonates, allows for the modification of the compound's properties, including solubility and stability. Research has demonstrated the successful preparation of mixed-ligand complexes where malonato and alkanolato groups are bound to a central tantalum atom. These syntheses typically start from a tantalum(V) alkoxide precursor, such as tantalum(V) ethoxide.

A general approach involves the reaction of tantalum(V) ethoxide with two equivalents of malonic acid in the presence of a large excess of a specific alcohol (ROH). rsc.orguni-freiburg.deresearchgate.net This alcohol (e.g., methanol, 2-propanol, tert-butanol) also acts as the solvent and dictates the final alkanolato ligand (OR) in the product. rsc.orguni-freiburg.de The reaction yields crystalline, white powders with the general formula Ta(CH₂(COO)₂)₂, which are sensitive to air and hydrolyze slowly. uni-freiburg.deresearchgate.net

The synthetic procedure typically involves stirring the tantalum(V) ethoxide and malonic acid in the chosen alcohol for several hours until a clear solution is formed. rsc.org The solvent is then removed under a high vacuum. The resulting residue is redissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, and the final product is precipitated by adding an anti-solvent such as pentane (B18724). rsc.org The solubility of these resulting (alkanolato)bis(malonato)tantalum(V) complexes in organic solvents is influenced by the nature of the alkanolato ligand; solubility increases with the size of the alkyl group. uni-freiburg.deresearchgate.net

Detailed findings from the synthesis of specific (alkanolato)bis(malonato)tantalum(V) complexes are presented below.

Research Findings:

Bis(malonato)(methanolato)tantalum(V): This complex was synthesized by reacting tantalum(V) ethoxide (1.35 g, 3.32 mmol) with malonic acid (0.70 g, 6.65 mmol) in 80 mL of methanol. rsc.org After stirring for three hours and removing the solvent, the residue was dissolved in 20 mL of THF. A white precipitate was formed upon the addition of 60 mL of pentane, which was then filtered and dried, yielding the final product (0.90 g, 65.3% yield). rsc.org

Bis(malonato)(2-propanolato)tantalum(V): For this derivative, tantalum(V) ethoxide (3.50 g, 8.61 mmol) was dissolved in 80 mL of 2-propanol, followed by the addition of malonic acid (1.80 g, 17.23 mmol). rsc.org The clear solution obtained after three hours was evaporated to dryness. The residue was dissolved in 6 mL of THF, and the product was precipitated with 60 mL of pentane, resulting in a white solid (2.18 g, 57.1% yield). rsc.org

Bis(malonato)(2-methyl-2-propanolato)tantalum(V): The synthesis involved dissolving tantalum(V) ethoxide (3.50 g, 8.61 mmol) in a solvent mixture of 60 mL of tert-butanol (B103910) and 10 mL of THF. rsc.org Malonic acid (1.80 g, 17.23 mmol) was added, and the mixture was stirred for three hours. After solvent removal, the residue was dissolved in 6 mL of diethyl ether, and the addition of 60 mL of pentane yielded a white precipitate (1.91 g, 48.3% yield). rsc.org

These synthetic methods provide a reliable pathway to functionalized tantalum alkoxide-malonate complexes, which serve as precursors for materials like tantalum(V) oxide nanoparticles. rsc.orguni-freiburg.deresearchgate.net

Table 1: Synthesis of (Alkanolato)bis(malonato)tantalum(V) Complexes

Product NameTantalum PrecursorLigand SourceSolvent(s)YieldReference
Bis(malonato)(methanolato)tantalum(V)Tantalum(V) ethoxideMalonic acidMethanol, THF, Pentane65.3% rsc.org
Bis(malonato)(2-propanolato)tantalum(V)Tantalum(V) ethoxideMalonic acid2-Propanol, THF, Pentane57.1% rsc.org
Bis(malonato)(2-methyl-2-propanolato)tantalum(V)Tantalum(V) ethoxideMalonic acidtert-Butanol, THF, Diethyl ether, Pentane48.3% rsc.org

Spectroscopic and Structural Characterization of Tantalum V Methoxide Complexes

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule. For tantalum(V) methoxide (B1231860) complexes, ¹H, ¹⁸¹Ta, and in mixed-metal systems, ⁹³Nb NMR are particularly informative.

Proton NMR (¹H NMR) is instrumental in characterizing the methoxy (B1213986) groups of tantalum(V) methoxide. In solution, this compound exists as a dimer, [Ta(OMe)₅]₂, featuring both terminal and bridging methoxy groups. rsc.org Variable-temperature ¹H NMR studies of this compound in deuterated dichloromethane (B109758) show that at room temperature, a single sharp resonance is often observed due to the rapid exchange between terminal and bridging methoxide groups. rsc.org As the temperature is lowered, this signal broadens and eventually splits into distinct signals corresponding to the different methoxy environments. rsc.org

For instance, at 193 K, the ¹H NMR spectrum of Ta(OMe)₅ displays signals for terminal and bridging methoxides. rsc.org The exchange of terminal methoxide groups occurs more rapidly than the exchange between bridging and terminal groups. rsc.org Traces of methanol (B129727), a common impurity from synthesis, can also be identified in the ¹H NMR spectrum. rsc.org In complexes where methoxy groups are substituted by other ligands, such as β-diketonates, the ¹H NMR spectrum provides crucial information on the number and chemical environment of the remaining methoxy groups. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for this compound Species

Species Solvent Temperature (K) Chemical Shift (ppm) Assignment
Ta(OMe)₅ CD₂Cl₂ 193 4.35, 4.22 Terminal OCH₃
Ta(OMe)₅ CD₂Cl₂ 193 Not specified Bridging OCH₃
Ta(OMe)₅ CD₂Cl₂ 193 3.33 Methanol impurity

Note: Specific chemical shift values can vary based on solvent and experimental conditions. The data presented is illustrative of typical ranges observed in published research. rsc.org

Direct observation of the tantalum nucleus via ¹⁸¹Ta NMR spectroscopy offers profound insight into the coordination environment of the metal center. However, the ¹⁸¹Ta nucleus has a very large quadrupole moment, which often leads to extremely broad NMR signals, making it a challenging technique. nih.gov Despite these challenges, it can provide information on the symmetry of the tantalum environment. Both ¹⁸¹Ta and ⁹³Nb have high natural abundances (99.99% and 100%, respectively), making them potentially suitable for NMR studies. academie-sciences.fr There is limited specific data available in the provided search results for ¹⁸¹Ta NMR of this compound itself.

In mixed-metal systems containing both tantalum and niobium, ⁹³Nb NMR spectroscopy is a valuable tool for characterizing the niobium environment. The ⁹³Nb nucleus is a quadrupolar nucleus, but its signals are often more readily observable than those of ¹⁸¹Ta. academie-sciences.fr ⁹³Nb NMR has been successfully used to study the stepwise substitution of chloride ligands by methoxide groups in niobium pentachloride, revealing the formation of various NbCl₅₋ₓ(OMe)ₓ species. researchgate.net This technique can distinguish between dimeric species with methoxy bridges and monomeric adducts in coordinating solvents. researchgate.net In mixed-metal Nb/Ta alkoxides, ⁹³Nb NMR can provide information on the distribution of the metals and the local coordination environment around the niobium atoms. nih.govresearchgate.net For example, ⁹³Nb NMR was used to monitor the solvolysis of NbCl₅ in methanol, identifying all the resulting NbCl₅₋ₓ(OR)ₓ species. researchgate.net

In the IR spectrum of silica-supported tantalum methoxide, bands corresponding to the C-H stretching vibrations of the Ta-O-CH₃ groups are observed around 2960, 2936, 2854, and 2840 cm⁻¹. scispace.com The corresponding C-H bending vibrations are seen around 1454 and 1436 cm⁻¹. scispace.com The Ta-O stretching vibrations are typically found in the lower frequency region of the spectrum. For tantalum ethoxide, a related compound, the Ta-O vibration is assigned to a peak at 588 cm⁻¹ in the Raman spectrum, and bands around 1080 cm⁻¹ are attributed to Ta(-O-C) stretching vibrations. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Tantalum Alkoxide Complexes

Compound Type Vibrational Mode Wavenumber (cm⁻¹) Spectroscopic Method
Silica-supported Ta(OMe)₅ C-H stretch (asymmetric) 2960, 2936 IR
Silica-supported Ta(OMe)₅ C-H stretch (symmetric) 2854, 2840 IR
Silica-supported Ta(OMe)₅ C-H bend 1454, 1436 IR
Tantalum Ethoxide Ta-O stretch 588 Raman
Tantalum Ethoxide Ta(-O-C) stretch ~1080 Raman

Note: The exact positions of these bands can be influenced by the physical state of the sample and the presence of other ligands. scispace.comresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound complexes, this technique is often used to study ligand-to-metal charge transfer (LMCT) bands. academie-sciences.fr In tantalum(V) complexes with other ligands, such as salicylaldoxime, a LMCT band can be observed in the UV region of the spectrum. academie-sciences.fr For tantalum oxide, which can be derived from tantalum methoxide, the range of transparency is typically between 350-7000 nm. The UV-Vis spectra of thin films derived from tantalum(V) 1,3-propanediolate β-diketonate precursors show absorption maxima that are indicative of the chelation of the β-diketone to the tantalum cation. rsc.org For example, a film with acetylacetone (B45752) showed a maximum at 319 nm. rsc.org The band gap of tantalum oxide nanoparticles, synthesized from tantalum ethoxide, has been determined using Tauc plots derived from UV-Vis diffuse reflectance spectra. beilstein-journals.org

Tantalum (¹⁸¹Ta) NMR Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

Crystallographic and Morphological Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. For this compound, this technique has unequivocally confirmed its existence as a centrosymmetric dimer, Ta₂(OCH₃)₁₀, in the solid state.

The dimeric structure consists of two tantalum atoms bridged by two methoxide ligands. Each tantalum atom is octahedrally coordinated, bonded to two bridging and four terminal methoxide groups. The two TaO₆ octahedra share a common edge defined by the bridging oxygen atoms. The terminal Ta-O bond lengths are shorter than the bridging Ta-O bond lengths, reflecting the different bonding environments.

Table 2: Selected Crystallographic Data for this compound Dimer [Ta₂(OCH₃)₁₀]

Parameter Value Reference
Crystal System Monoclinic
Space Group P2₁/n
Ta-O (terminal) bond length ~1.88 Å
Ta-O (bridging) bond length ~2.08 Å

Note: Bond lengths and distances are approximate and represent average values from crystallographic studies.

X-ray Powder Diffraction (XRD) is used to identify the crystalline phases present in a bulk sample of this compound or the materials derived from it. For this compound powder, the XRD pattern would correspond to its known monoclinic crystal structure.

More commonly, XRD is used to monitor the conversion of the this compound precursor into crystalline tantalum oxide (Ta₂O₅). As the precursor is hydrolyzed and calcined, the initially amorphous material begins to crystallize at elevated temperatures. The XRD patterns will show the emergence of diffraction peaks corresponding to specific crystalline phases of Ta₂O₅, such as the orthorhombic (β-Ta₂O₅) or hexagonal (δ-Ta₂O₅) phases. The position and intensity of these peaks are used for phase identification, while the peak width can be used to estimate the crystallite size via the Scherrer equation.

High-Resolution Transmission Electron Microscopy (HRTEM) is a critical technique for visualizing the morphology, size, and crystal structure of nanoparticles synthesized using this compound as a precursor. HRTEM allows for direct imaging of individual nanoparticles, providing information on their shape (e.g., spherical, rod-like) and size distribution.

At higher magnifications, HRTEM can resolve the atomic lattice fringes of crystalline nanoparticles. The measured spacing between these fringes can be directly correlated with the d-spacings from XRD data, confirming the crystalline phase and orientation of individual nanoparticles. This technique is essential for understanding how synthesis parameters, controlled via the precursor chemistry, influence the final morphology and crystallinity of the nanomaterials at the atomic scale.

Reactivity and Reaction Mechanisms of Tantalum V Methoxide

Hydrolysis and Condensation Reactions

The hydrolysis of tantalum(V) methoxide (B1231860) is a fundamental reaction that underpins its use in the formation of tantalum(V) oxide (Ta₂O₅) films and powders. This process involves the reaction of the methoxide with water, leading to the formation of tantalum-hydroxy species and methanol (B129727). These intermediates subsequently undergo condensation reactions, eliminating water or alcohol to form Ta-O-Ta bridges, which are the building blocks of the final oxide material.

Mechanism of Tantalum Oxide Film Formation via Hydrolysis

2Ta(OCH₃)₅ + 5H₂O → Ta₂O₅ + 10CH₃OH

However, this simplified equation belies the complexity of the underlying mechanism. The process begins with the rapid hydrolysis of the methoxide ligands, where water molecules progressively replace the methoxide groups. This results in the formation of various tantalum-hydroxy-methoxide intermediates, such as Ta(OCH₃)₅₋ₓ(OH)ₓ.

These hydroxylated species are unstable and readily undergo condensation reactions. Two primary condensation pathways are recognized:

Olation: This involves the reaction between a hydroxyl group and a methoxide group on adjacent tantalum centers, eliminating a molecule of methanol to form a Ta-O-Ta bridge.

Oxolation: This pathway involves the reaction between two hydroxyl groups on neighboring tantalum species, eliminating a water molecule to form a Ta-O-Ta linkage.

The interplay between hydrolysis and condensation rates, which are influenced by factors such as the water-to-alkoxide ratio, solvent, temperature, and pH, dictates the structure and properties of the resulting tantalum oxide material. For instance, controlled hydrolysis is crucial in sol-gel processes to produce stable sols that can be deposited as thin films. Techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) also utilize the hydrolysis of volatile tantalum alkoxides to grow Ta₂O₅ films for electronic applications. wikipedia.org

Ebulliometric studies on the hydrolysis of various tantalum alkoxides, including the methoxide, have provided insights into the polymeric nature of the resulting tantalum oxide alkoxides. cdnsciencepub.com The number-average degree of polymerization changes as a function of the degree of hydrolysis, indicating the formation of polymeric structures with 6-co-ordinated tantalum atoms. cdnsciencepub.com

Influence of Ligand Modification on Hydrolytic Stability

The hydrolytic stability of tantalum(V) methoxide can be significantly altered through ligand modification. The introduction of bulkier or chelating ligands can sterically hinder the approach of water molecules to the tantalum center, thereby slowing down the rate of hydrolysis.

For example, the reaction of this compound with bulky alcohols can lead to the formation of more sterically hindered alkoxides that exhibit greater stability towards hydrolysis. cdnsciencepub.com Similarly, the introduction of chelating ligands, such as β-diketonates or functionalized alcohols, can coordinatively saturate the tantalum center, making it less susceptible to nucleophilic attack by water. google.com This enhanced stability is crucial for applications where fine control over the hydrolysis process is required. google.com

Research has shown that modifying tantalum complexes with specific alkoxide pincer ligands can influence their reactivity and stability in aqueous environments. nih.gov For instance, certain modified tantalum complexes have been synthesized that exhibit water solubility and undergo controlled hydrolysis. nih.gov This demonstrates the potential to tune the hydrolytic behavior of tantalum alkoxides for specific applications by carefully designing the ligand sphere.

Ligand Exchange and Substitution Chemistry

Beyond hydrolysis, this compound readily undergoes ligand exchange and substitution reactions with a variety of nucleophiles. These reactions provide a versatile route to a wide range of tantalum complexes with tailored properties.

Reaction with Hydroxyl-Containing Ligands

This compound reacts with various hydroxyl-containing compounds, such as alcohols, phenols, and carboxylic acids. These reactions typically proceed via the protonolysis of the Ta-OMe bond, with the incoming hydroxyl group replacing a methoxide ligand and releasing methanol.

The reaction with other alcohols (alcoholysis) is a common method for synthesizing different tantalum alkoxides. For instance, reacting this compound with an excess of a different alcohol (ROH) in a suitable solvent allows for the exchange of methoxide ligands for the corresponding alkoxide (OR) groups. cdnsciencepub.com The equilibrium can be driven to completion by removing the more volatile methanol.

Carboxylic acids also react with this compound to form tantalum oxo-alkoxide-carboxylates. These reactions can lead to the formation of complex cluster compounds, such as those with a Ta₄O₄ cubane-type core. wikipedia.org

The reaction of this compound with the hydroxyl groups on a silica (B1680970) surface is a key step in the preparation of silica-supported tantalum catalysts. rsc.org This grafting reaction involves the reaction of the methoxide with the surface silanol (B1196071) groups (≡Si-OH), leading to the formation of a surface-bound tantalum species (≡Si-O-Ta(OMe)₄) and the elimination of methanol. rsc.org

Substitution of Methoxide Ligands by Bidentate Ligands (e.g., β-diketonates, Malonic Acid)

Bidentate ligands, which can form two bonds with the metal center, readily substitute the monodentate methoxide ligands in this compound. This often leads to the formation of more stable, chelated complexes.

β-Diketones: The reaction of this compound with β-diketones, such as acetylacetone (B45752) (acacH) or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (tmhdH), in a non-polar solvent like n-hexane results in the formation of complexes of the type [Ta(OCH₃)₄(β-diketonate)]. researchgate.net These complexes are relatively stable and exhibit a distorted octahedral geometry around the tantalum atom. researchgate.netresearchgate.net Further substitution can occur depending on the reaction stoichiometry.

Reactant 1Reactant 2ProductReference
This compound2,2,6,6-tetramethylheptane-3,5-dione (tmhdH)[Ta(OCH₃)₄(tmhd)] researchgate.netresearchgate.net
This compound2,4-pentanedione (acacH)[Ta(OCH₃)₄(acac)] researchgate.netresearchgate.net

Malonic Acid: While specific studies on the reaction of this compound with malonic acid are less common, related research on other metal alkoxides and dicarboxylic acids suggests that similar substitution reactions would occur. The carboxylate groups of malonic acid would be expected to displace methoxide ligands, potentially leading to the formation of chelated or bridged structures. The synthesis of tantalum(V) complexes with a mixed malonato and alkanolato ligand sphere has been reported, indicating the feasibility of such reactions. researchgate.net

Reactivity with Other Donor Ligands

This compound also reacts with other types of donor ligands, particularly those containing nitrogen atoms.

Nitrogen-Containing Donors: Reactions with nitrogen-containing donor ligands, such as N,N-dimethylaminoethanol (dmaeH) and 1,3-bis(dimethylamino)-2-propanol (B1329417) (bis-dmapH), lead to the formation of products with the general formula [Ta(OCH₃)₄(L')], where L' is the deprotonated aminoalcohol. researchgate.netresearchgate.net Spectroscopic data suggest that these ligands act as N,O chelates, forming a more stable complex. researchgate.netresearchgate.net

The reactivity of this compound extends to reactions with lithium dialkylamides, which can lead to the displacement of all five methoxide ligands to form Ta(NR₂)₅. chemeurope.com Similarly, reactions with lithium methoxide in anhydrous methanol can be used to prepare mixed methoxy-chloro derivatives. wikipedia.org

Reactant 1Reactant 2ProductReference
This compoundN,N-dimethylaminoethanol (dmaeH)[Ta(OCH₃)₄(dmae)] researchgate.netresearchgate.net
This compound1,3-bis(dimethylamino)-2-propanol (bis-dmapH)[Ta(OCH₃)₄(bis-dmap)] researchgate.netresearchgate.net

Organometallic Transformations and Catalytic Reactivity of this compound

This compound, with its chemical formula Ta(OCH₃)₅, serves as a versatile precursor and reactant in a variety of organometallic transformations and catalytic processes. lookchem.comnih.gov Its reactivity is centered around the tantalum-oxygen bonds of the methoxide ligands, which can be leveraged for substitution, elimination, and catalytic cycles.

Reactions with Alcohols and Ketones

The methoxide ligands on the tantalum center are subject to displacement by other alcohols and hydroxyl-containing compounds, a common reaction pathway for metal alkoxides. core.ac.uk This reactivity allows for the synthesis of other tantalum alkoxides and functionalized complexes.

Methanol to Hydride: this compound is utilized as a starting material in the synthesis of tantalum hydride. lookchem.comchemicalbook.comchemicalbook.com In a process involving high-energy mechanical milling, elemental tantalum is reacted with methanol, which serves as a hydrogen source. The intense energy input during milling is sufficient to cause the dissociation of methanol into its constituent elements. scirp.org The hydrogen then reacts with tantalum to form various tantalum hydride phases, such as Ta₂H and TaH₀.₅, which are synthesized in situ. scirp.org

Acetone (B3395972) Reaction: Tantalum alkoxides can participate in non-hydrolytic sol-gel processes involving ketones like acetone. While detailed studies specific to this compound are limited, analogous reactions with other metal alkoxides, such as aluminum tris alkoxide, show a reaction with acetone to form an enolate complex, which ultimately yields a metal hydroxide (B78521) and mesitylene (B46885) oxide. google.com It is proposed that tantalum alkoxides follow a similar mechanistic pathway. google.com

Reductive Elimination Processes

Reductive elimination is a fundamental step in many catalytic cycles, involving the formation of a new bond between two ligands and a decrease in the metal's oxidation state. umb.edu For a high-valent d⁰ metal like Tantalum(V), this process is often preceded by or coupled with other transformations.

C-H Activation Mechanisms

Tantalum complexes are known to participate in the activation of carbon-hydrogen (C-H) bonds, a reaction of significant interest in organic synthesis. osti.gov For tantalum alkyl complexes, α-elimination, a process involving the transfer of a hydrogen atom from the α-carbon of a ligand to the metal center, can be significantly faster than β-elimination. umb.edu Mechanistic studies on analogous vanadium systems show that the breaking of a C-H bond within a metal-methoxide (M-OCH₃) intermediate can be a rate-determining step in catalytic cycles, highlighting a plausible pathway for C-H activation involving this compound derivatives. acs.org These activation processes typically proceed via concerted mechanisms or oxidative addition followed by reductive elimination, depending on the specific complex and substrate involved. csic.es

Insertion Chemistry into Tantalum-Carbon Bonds

Insertion reactions are a key class of organometallic transformations where a molecule inserts into a metal-ligand bond. While this compound itself lacks a direct tantalum-carbon (Ta-C) bond, its derivatives that possess such bonds exhibit this reactivity. A notable example is the insertion of molecular oxygen (O₂) into Ta-CH₃ bonds. When tantalum methyl species are grafted onto a silica support, they can react with O₂ in an insertion reaction to form tantalum methoxide species on the surface. rsc.org This transformation highlights the ability of the tantalum center to mediate the formation of new bonds by incorporating small molecules. Other insertion reactions have been studied in various tantalum complexes, including the insertion into Ta-H and Ta-Me bonds, demonstrating a fundamental aspect of tantalum's reactivity. researchgate.net

Role in Deperoxidation Reactions

This compound plays a crucial role as a precursor for catalysts used in deperoxidation reactions. chemicalbook.comchemicalbook.com Specifically, silica-supported alkoxo-tantalum complexes, prepared from this compound, are effective catalysts for the deperoxidation of cyclohexyl hydroperoxide. lookchem.comfishersci.fi This reaction converts the hydroperoxide into valuable industrial chemicals, cyclohexanol (B46403) and cyclohexanone. chemicalbook.comresearchgate.net

This catalytic process is a key step in an industrial synthesis route for adipic acid. rsc.org The initial step involves the oxidation of cyclohexane, which produces a mixture containing cyclohexyl hydroperoxide. The subsequent tantalum-catalyzed deperoxidation efficiently transforms this hydroperoxide into the desired ketone and alcohol products. rsc.org

Table 1: Summary of this compound in Deperoxidation

Reactant Catalyst System Products Industrial Relevance
Cyclohexyl Hydroperoxide Silica-supported Tantalum Alkoxide (from Ta(OCH₃)₅) Cyclohexanol, Cyclohexanone Intermediate step in adipic acid synthesis. rsc.org

Kinetic and Mechanistic Studies of this compound Reactions

Understanding the kinetics and mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new catalytic systems. Spectroscopic and kinetic studies have provided detailed insights into the behavior of tantalum methoxide species in solution.

A comprehensive kinetic study was performed on the reaction of a tantalum methoxide species with acetylacetone (acacH) in a methanol solution. scientific.netresearchgate.net In this system, tantalum pentachloride first reacts with the methanol solvent to form a solvated methoxide complex, identified as trans-[TaCl₂(OMe)₃(MeOH)]. scientific.net The subsequent reaction with acetylacetone proceeds via a two-step mechanism:

Fast Pre-equilibrium: A rapid initial step involves the substitution of the labile, coordinated methanol molecule by an acetylacetone molecule, which initially coordinates in a monodentate fashion (η¹-acacH). This step forms an intermediate species. scientific.netresearchgate.net

Rate-Determining Step: The second step is a slower, rate-determining ring-closure of the monodentate acetylacetone ligand to form the final, stable chelated product, trans-[TaCl₂(OCH₃)₂(acac)]. scientific.net

Kinetic analysis revealed that the first reaction step is approximately six orders of magnitude faster than the second, rate-limiting step. researchgate.net

Table 2: Kinetic Data for the Reaction of trans-[TaCl₂(OMe)₃(MeOH)] with Acetylacetone at 25°C

Parameter Description Value Reference
K₁ Stability constant for the formation of the intermediate 2.4 ± 0.3 x 10³ M⁻¹ researchgate.net
k₁ Second-order rate constant for the first step 3.1 ± 0.1 x 10² M⁻¹s⁻¹ researchgate.net

Mechanistic investigations also rely heavily on advanced characterization techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Extended X-ray Absorption Fine Structure (EXAFS) have been crucial in identifying the structures of tantalum methoxide species, both in molecular form and when supported on materials like silica. rsc.org These studies help elucidate the transformation from dimeric precursors like Ta₂(OMe)₁₀ to mononuclear species on a support and track subsequent reactions, such as the insertion of oxygen into Ta-C bonds. rsc.org

Interactions with Surfaces in Deposition Processes

The utility of this compound, and more broadly, tantalum(V) alkoxides, as precursors for thin-film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) is fundamentally governed by their chemical interactions with substrate surfaces. These processes are critical for manufacturing components in the semiconductor and optics industries, such as high-dielectric constant (high-k) gate oxides, capacitor dielectrics, and optical coatings. researchgate.netias.ac.in The reactivity of the precursor on the surface dictates the growth rate, composition, and quality of the resulting Tantalum(V) oxide (Ta₂O₅) film.

In deposition processes, the Tantalum(V) alkoxide molecule must adsorb onto the substrate surface, after which it undergoes chemical reactions that incorporate the tantalum atom into the growing film. The nature of these surface reactions distinguishes different deposition techniques. While specific research focusing exclusively on this compound is limited in public literature, extensive studies on its close analogue, Tantalum(V) ethoxide (Ta(OC₂H₅)₅), provide a clear and accepted model for its surface chemistry. wikipedia.orgmdpi.comresearchgate.net

Atomic Layer Deposition (ALD) Surface Chemistry

ALD is a process that builds films one atomic layer at a time through sequential, self-limiting surface reactions. vtt.fiharvard.edu This provides exceptional control over film thickness and conformality, even on complex, high-aspect-ratio structures. harvard.edu The process typically involves alternating exposures of the substrate to the metal precursor and a co-reagent (e.g., water, ozone, or oxygen plasma).

The surface chemistry for a tantalum alkoxide precursor like this compound proceeds as follows:

Co-reagent Pulse and Surface Functionalization: The process begins by exposing the substrate to a co-reagent, most commonly water (H₂O), to create a hydroxylated surface (S-OH).

Precursor Pulse and Chemisorption: The this compound, Ta(OCH₃)₅, is introduced into the reactor. The molecule chemisorbs onto the hydroxylated surface through a ligand exchange reaction. One or more of the methoxide ligands (-OCH₃) react with the surface hydroxyl groups (-OH), releasing methanol (CH₃OH) as a gaseous byproduct and forming a covalent bond between the tantalum atom and the surface oxygen (S-O-Ta). The general reaction can be represented as: xS-OH + Ta(OCH₃)₅ → (S-O)ₓTa(OCH₃)₅₋ₓ + xCH₃OH

Studies using Quartz Crystal Microbalance (QCM) and Quadrupole Mass Spectrometry (QMS) on the analogous Ta(OC₂H₅)₅/H₂O process have provided detailed insights. researchgate.netharvard.edu For instance, in-situ mass spectrometry studies of the reaction between tantalum ethoxide and deuterated water confirmed that ethanol (B145695) is released during the water pulse, indicating the exchange of alkoxide ligands for hydroxyl groups. researchgate.net The reaction is self-limiting because once the initial surface sites are occupied by the tantalum precursor fragments, no further reaction can occur. harvard.edu

Purge: An inert gas (e.g., nitrogen) is flushed through the chamber to remove any unreacted precursor molecules and the methanol byproduct.

Co-reagent Pulse and Ligand Removal: The co-reagent, H₂O, is pulsed into the reactor. It reacts with the remaining methoxide ligands on the newly formed tantalum-terminated surface, creating new hydroxyl groups and releasing more methanol. This regenerates a hydroxylated surface, ready for the next precursor pulse. The reaction is: (S-O)ₓTa(OCH₃)₅₋ₓ + (5-x)H₂O → (S-O)ₓTa(OH)₅₋ₓ + (5-x)CH₃OH

The choice of co-reagent and deposition temperature significantly impacts the reaction. Using oxygen plasma instead of water can lead to more efficient removal of ligands and can alter the growth characteristics. mdpi.com The temperature must be within a specific "ALD window" where the precursor is volatile and reactive but does not thermally decompose on its own, which would lead to uncontrolled CVD-like growth. mdpi.com For Tantalum(V) ethoxide, this window is typically found to be between 250–300 °C. mdpi.com

Table 1: ALD Process Parameters for Tantalum Oxide Deposition using Tantalum(V) Ethoxide and Oxygen Plasma

ParameterValueReference
PrecursorTantalum(V) ethoxide (Ta(OEt)₅) mdpi.com
Co-reagentRemote Oxygen Plasma mdpi.com
ALD Temperature Window250-300 °C mdpi.com
Growth Per Cycle (GPC)~0.05 nm/cycle mdpi.com
Precursor Evaporator Temp.190 °C mdpi.com
Resulting FilmAmorphous Ta₂O₅ mdpi.com

Chemical Vapor Deposition (CVD) Surface Chemistry

In CVD, the precursor and an oxidizing agent (like oxygen) are introduced into the reaction chamber simultaneously. The molecules adsorb on the heated substrate surface and undergo decomposition and reaction to form the film. Unlike the self-limiting nature of ALD, CVD reactions are continuous, leading to higher deposition rates. researchgate.net

For this compound, the surface interactions in CVD would primarily involve thermal decomposition (pyrolysis) or oxidation.

Pyrolysis: At sufficiently high temperatures and in the absence of an oxidant, the precursor can decompose to form tantalum oxide, releasing byproducts like diethyl ether in the case of the ethoxide precursor. wikipedia.org

Ta₂(OCH₃)₁₀ → Ta₂O₅ + 5 CH₃-O-CH₃

Oxidative Decomposition: When an oxidant like oxygen is present, the precursor is completely oxidized on the hot surface, forming tantalum oxide, carbon dioxide, and water. wikipedia.org

Ta₂(OCH₃)₁₀ + 15 O₂ → Ta₂O₅ + 10 CO₂ + 15 H₂O

The surface temperature is a critical parameter in CVD, influencing the deposition rate and the microstructure of the resulting film. Studies on tantalum ethoxide show that high deposition rates can be achieved at temperatures around 350-500 °C. researchgate.net However, higher temperatures can also lead to film crystallization and increased surface roughness. researchgate.net

Table 2: Research Findings on Surface Interactions in Deposition

Deposition MethodPrecursor/Co-reagentSubstrateKey Finding on Surface InteractionReference
ALDTa(OC₂H₅)₅ / H₂OSiliconAt 325 °C, the growth mechanism involves the release of diethyl ether during the precursor pulse and ethanol during the water pulse. researchgate.net
PEALDTa(OC₂H₅)₅ / O₂ plasmaSiliconSelf-limiting growth with a rate of ~0.05 nm/cycle is observed in the 250-300 °C temperature window. mdpi.com
ALDTa(N(C₂H₅)₂)₅ / H₂OSiliconThe amide precursor reacts rapidly with surface hydroxyls, forming 2-3 Ta-O bonds per cycle, leading to excellent conformality. harvard.edu
CVDTa(OC₂H₅)₅ / O₂SiliconHigh deposition rates (~10 nm/min) at 350 °C are achievable, with the Ta₂O₅ film surface potentially catalyzing ethanol dehydrogenation. researchgate.net

Advanced Applications of Tantalum V Methoxide As a Precursor Material

Thin Film Deposition Technologies for Tantalum-Based Materials

The synthesis of high-purity, uniform tantalum-based thin films is crucial for a variety of high-technology applications. Tantalum(V) methoxide (B1231860) is a key starting material in several deposition technologies, including Chemical Vapor Deposition (CVD), Metalorganic Chemical Vapor Deposition (MOCVD), and Atomic Layer Deposition (ALD), enabling the precise creation of materials with desired electronic and optical properties.

CVD and its subtype, MOCVD, are processes where volatile precursors are introduced into a reaction chamber to react and decompose on a heated substrate, forming a solid thin film. Tantalum(V) methoxide's utility in these processes stems from its ability to be vaporized and transported to the substrate surface where it can undergo thermal decomposition or reaction with other gases to deposit tantalum-containing films. svc.org

Tantalum(V) oxide (Ta₂O₅) is a highly sought-after dielectric material due to its high dielectric constant, thermal stability, and low leakage current, making it ideal for applications like dynamic random-access memory (DRAM) capacitors and gate insulators in transistors. yonsei.ac.krresearchgate.net

Low-pressure MOCVD (LP-MOCVD) processes utilizing this compound have been successfully employed to grow Ta₂O₅ films. In a typical process, Ta(OCH₃)₅ vapor is transported to a heated substrate where it decomposes. For instance, amorphous Ta₂O₅ films can be deposited at substrate temperatures around 623 K (350 °C). Research has also explored KrF excimer laser-induced CVD using this compound to produce Ta₂O₅ films, demonstrating alternative energy sources to drive the deposition reaction. osti.gov The quality and stoichiometry of the resulting films are highly dependent on deposition parameters such as substrate temperature, pressure, and the presence of an oxidizing agent like oxygen. svc.orgresearchgate.net

This compound is also a valuable precursor for creating complex, mixed-metal oxide films through MOCVD. By introducing vapors of two or more organometallic precursors simultaneously, it is possible to co-deposit oxides and form a composite film with tailored properties.

Al₂O₃–Ta₂O₅ Films: Homogeneous, amorphous films of aluminum-tantalum oxide have been synthesized via MOCVD at 623 K using this compound and aluminum isopropoxide (Al(O–i–C₃H₇)₃) as co-precursors.

Ta₂O₅-ZrO₂ Films: Corrosion-resistant films of tantalum-zirconium oxide have been prepared by LP-MOCVD using this compound and zirconium-tetra-isopropoxide (Zr(O-i-C₃H₇)₄) with oxygen. osti.gov The resulting films exhibit uniform composition, and their resistance to acids and alkalis can be tuned by adjusting the cation ratio. osti.gov

Lithium Tantalate (LiTaO₃) Films: Lithium tantalate is a material with significant non-linear optical, piezoelectric, and pyroelectric properties. wikipedia.orgwikipedia.org While direct MOCVD using this compound for LiTaO₃ is less documented, the closely related precursor, Tantalum(V) ethoxide, has been used to prepare LiTaO₃ films for non-linear optical applications. wikipedia.org This is achieved by first reacting the tantalum alkoxide with a lithium source, such as lithium dipivaloylmethanate, to create a suitable volatile precursor for MOCVD. wikipedia.org Other solution-based methods have also demonstrated the feasibility of synthesizing LiTaO₃ from tantalum precursors, including those derived from TaCl₅ modified with citric acid, highlighting the adaptability of tantalum compounds in forming complex oxides. koreascience.kr

The choice of precursor is critical in determining deposition conditions and final film quality. Tantalum alkoxides, like this compound, are often compared with other classes of precursors, notably tantalum alkylamides.

Tantalum alkylamides, such as pentakis(dimethylamino)tantalum(V) (Ta[N(CH₃)₂]₅) and tris(diethylamido)(tert-butylimido)tantalum(V), are known for their high reactivity. osti.govharvard.edu This high reactivity can be advantageous, sometimes allowing for higher deposition rates in CVD processes compared to tantalum alkoxides. osti.gov Furthermore, some studies indicate that certain alkylamide precursors can enable film deposition at lower temperatures than their alkoxide counterparts. For example, Ta₂O₅ films deposited from a Ta[NC(CH₃)₃][OC(CH₃)₃]₃–O₂ system showed favorable dielectric properties at a deposition temperature of 300°C, which was 100°C lower than for a Ta(OC₂H₅)₅–O₂ system. researchgate.net However, alkoxide precursors like this compound are halogen-free, which is a significant advantage over halide precursors (e.g., TaCl₅) as it prevents the formation of corrosive byproducts and halide contamination in the film. yonsei.ac.kr

Table 1: Comparison of Precursors for Tantalum Oxide Deposition
Precursor TypeExample CompoundTypical Deposition Temp. (°C)Key AdvantagesKey DisadvantagesSource
AlkoxideThis compound350 - 450Halogen-free, good stoichiometryMay require higher temperatures than some alkylamides svc.org
AlkoxideTantalum(V) ethoxide300 - 450Well-studied, low carbon contaminationRelatively high deposition temperature researchgate.netresearchgate.net
AlkylamidePentakis(dimethylamino)tantalum(V)382 - 522Higher deposition rates possiblePotential for nitrogen impurities if not fully reacted osti.gov
AlkylamideTris(diethylamido)(tert-butylimido)tantalum(V)~350High reactivity, excellent conformality in ALDThermal stability limit defines process window harvard.edu

Atomic Layer Deposition (ALD) is a specialized CVD technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. This method provides unparalleled control over film thickness and conformality, which is essential for fabricating the complex 3D structures found in modern microelectronics. yonsei.ac.krharvard.edu

For a precursor to be effective in an ALD process, it must meet several stringent criteria. This compound and its alkoxide counterparts are evaluated based on these properties for the deposition of Ta₂O₅.

Key properties include:

Volatility: The precursor must have sufficient vapor pressure to be transported into the reactor as a gas at a relatively low temperature. spbu.ru

Thermal Stability: The precursor must be stable within the "ALD temperature window," meaning it should not thermally decompose on its own but remain reactive with the co-reactant on the substrate surface. spbu.ruhelsinki.fi

Reactivity: The precursor must undergo rapid and self-limiting reactions with the surface. Halogen-free metalorganic precursors like this compound are sought after to avoid corrosive byproducts. yonsei.ac.kr

Purity: The reactions should ideally not leave behind impurities, such as carbon, from the precursor's ligands in the deposited film. yonsei.ac.krspbu.ru

While Tantalum(V) ethoxide is more extensively documented in ALD literature, the principles apply to this compound as well. The ethoxide is a liquid with adequate vapor pressure for ALD and is stable within the typical ALD temperature window of 250–300 °C. spbu.ru It reacts effectively with co-reactants like water or ozone to produce high-purity, amorphous Ta₂O₅ films. yonsei.ac.krspbu.ru Alkylamide precursors have also been shown to be highly effective for ALD, exhibiting excellent reactivity and producing highly conformal films with low impurity levels. harvard.eduhelsinki.fi The choice between an alkoxide like this compound and an alkylamide depends on the specific requirements for process temperature, growth rate, and desired film characteristics.

Table 2: Key Properties of this compound for ALD Applications
PropertyRequirement for ALDRelevance of this compoundSource
VolatilitySufficient vapor pressure at moderate temperatures.As a small alkoxide, it is expected to have adequate volatility for ALD processes. spbu.rustrem.com
Thermal StabilityStable in the gas phase within the ALD temperature window, preventing self-decomposition (CVD).Alkoxides like the related ethoxide are stable up to ~300°C, suggesting a suitable ALD window for the methoxide. spbu.ruhelsinki.fi
ReactivityMust react completely and in a self-limiting manner with a co-reactant (e.g., H₂O, O₃).The Ta-O-C bond is reactive towards hydrolysis, enabling the ALD surface reactions. Being halogen-free is a major advantage. yonsei.ac.kr
Impurity ContentLigands should be removed completely during the reaction, leaving a pure film.Alkoxide precursors can lead to low-carbon films, though process conditions must be optimized to avoid carbon residue. yonsei.ac.krspbu.ru

Atomic Layer Deposition (ALD)

Conformal Film Deposition and Step Coverage

This compound serves as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD), techniques renowned for their ability to produce highly conformal thin films. harvard.edugoogle.com The molecular structure and volatility of the precursor are critical factors that influence the deposition rate and the quality of the resulting film. google.com In these processes, the goal is to achieve uniform film thickness, or step coverage, even on complex, three-dimensional surfaces with high aspect ratios, which is crucial for the fabrication of modern microelectronic devices like dynamic random access memory (DRAM) and semiconductor field-effect transistors. harvard.eduwikipedia.org

The selection of the source material is paramount for optimizing film properties. google.com While various tantalum precursors are utilized, including tantalum halides and alkylamides, tantalum alkoxides like this compound offer a pathway to deposit tantalum oxide (Ta₂O₅) films. harvard.edugoogle.com The deposition process involves the thermal decomposition of the precursor or its reaction with an oxygen source, such as water, to form the oxide layer on the substrate. harvard.eduwikipedia.org For instance, ALD of tantalum oxide can be achieved by alternately pulsing the tantalum precursor and an oxygen source, a method that allows for precise, layer-by-layer film growth and excellent conformality. harvard.edu The reactivity of the precursor with the substrate surface is a key determinant of the film's step coverage. For example, tantalum alkylamide precursors have demonstrated the ability to produce films with 100% step coverage on structures with aspect ratios greater than 35, highlighting the importance of precursor chemistry in achieving highly conformal coatings. harvard.edu

Table 1: Deposition Techniques and Precursor Impact on Film Properties

Deposition TechniquePrecursor TypeKey AdvantagesResulting Film Properties
Chemical Vapor Deposition (CVD) Tantalum Alkoxides (e.g., this compound)Good deposition rates, suitable for various applications. google.comTantalum oxide films with specific dielectric and optical properties. google.comwikipedia.org
Atomic Layer Deposition (ALD) Tantalum Alkoxides, Alkylamides, HalidesPrecise thickness control, excellent conformality and step coverage on high-aspect-ratio structures. harvard.edunih.govSmooth, uniform, and highly conformal films with controlled composition. harvard.edu

Sol-Gel Processing for Oxide Nanoparticles and Films

The sol-gel process represents a versatile and cost-effective chemical solution deposition method for synthesizing high-purity tantalum oxide (Ta₂O₅) nanoparticles and thin films, with this compound being a key precursor. sigmaaldrich.comresearchgate.netgoogle.com This technique involves the hydrolysis and condensation of metal alkoxide precursors in a solvent to form a "sol," which is a colloidal suspension of solid particles. google.com Further processing of the sol through methods like spin-coating or dip-coating, followed by a heat treatment (calcination), converts it into a solid "gel" and ultimately a dense oxide film or isolated nanoparticles. researchgate.netbeilstein-journals.org

A significant advantage of the sol-gel method is its ability to offer excellent control over the chemical composition and microstructure of the final material at relatively low processing temperatures. sigmaaldrich.comresearchgate.net For instance, this compound can be hydrolyzed, sometimes in the presence of a catalyst, to initiate the formation of a Ta₂O₅ network. researchgate.netcambridge.org The process allows for the incorporation of dopants or the creation of mixed-metal oxides by combining different alkoxide precursors in the initial solution. ereztech.comgoogle.com Researchers have successfully used tantalum alkoxides, including ethoxide and methoxide, to prepare not only pure Ta₂O₅ films but also more complex materials like lithium tantalate (LiTaO₃) thin films and tantalum-doped titanium dioxide. cambridge.orgereztech.com The resulting Ta₂O₅ nanoparticles, synthesized via the hydrolysis of tantalum alkoxides, have been characterized to have orthorhombic crystal structures with average crystallite sizes in the nanometer range (e.g., ~28 nm). beilstein-journals.org These nanomaterials are explored for applications in photocatalysis, among others. beilstein-journals.org

Table 2: Sol-Gel Process Parameters for Tantalum Oxide Synthesis

PrecursorProcess StepsResultant MaterialKey Findings
Tantalum(V) ethoxideControlled hydrolysis with ammonia (B1221849), followed by calcination. beilstein-journals.orgTa₂O₅ nanoparticlesOrthorhombic phase, ~28 nm average crystallite size, photocatalytically active. beilstein-journals.org
Tantalum(V) chloride/methanol (B129727)Reaction to form chloromethoxide, hydrolysis, spin-coating, and heating. researchgate.netTa₂O₅ thin filmsOrthorhombic phase, 100 nm thickness after heating to 700 °C. researchgate.net
Lithium methoxide and Tantalum(V) ethoxideFormation of Li-Ta double alkoxide, spin-coating, and heating. cambridge.orgLiTaO₃ thin films on SiPolycrystalline films with preferential (104) plane alignment. cambridge.org

Catalytic Applications in Organic and Inorganic Synthesis

Catalysis in Organic Synthesis (e.g., Selective Sulfoxide/Sulfone Synthesis, Carboxylation of Alcohols)

This compound and related tantalum alkoxides have emerged as effective catalysts in several organic transformations. core.ac.ukslu.se One notable application is in the selective oxidation of sulfides. researchgate.net Tantalum(V) compounds can catalyze the oxidation of sulfides using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net The selectivity of the reaction towards either sulfoxides or sulfones can be controlled by the choice of solvent. For instance, using tantalum(V) chloride as the catalyst in solvents like acetonitrile (B52724) or t-butanol leads to the selective formation of sulfoxides in high yields. researchgate.net Conversely, when the reaction is carried out in methanol with a tantalum(V) catalyst, the corresponding sulfones are obtained efficiently. researchgate.net

Furthermore, dimeric tantalum(V) alkoxide complexes, with the general formula Ta₂(OR)₁₀ (where R can be a methyl or ethyl group), are utilized as catalysts for the carboxylation of alcohols. core.ac.uk Tantalum(V) ethoxide has also been identified as a highly efficient catalyst for hydroxy-directed amidation reactions, demonstrating remarkable chemoselectivity in the synthesis of amides from β-hydroxy esters. mdpi.com

Table 3: Tantalum-Catalyzed Organic Synthesis Reactions

ReactionCatalystReactantsProductsKey Feature
Sulfide Oxidation Tantalum(V) compounds (e.g., TaCl₅)Sulfides, 30% H₂O₂Sulfoxides or SulfonesSolvent-controlled selectivity. researchgate.net
Carboxylation Ta₂(OR)₁₀ (R=Me, Et)AlcoholsCarboxylated alcoholsCatalytic carboxylation. core.ac.uk
Amidation Tantalum(V) ethoxideβ-hydroxy esters, AminesAmidesHigh chemoselectivity. mdpi.com

Heterogeneous Catalysis (e.g., Silica-Supported Alkoxo-Tantalum Complexes)

To enhance catalyst stability, reusability, and ease of separation, tantalum complexes are often immobilized on solid supports, creating heterogeneous catalysts. Silica (B1680970) (SiO₂) is a common support material due to its high surface area and the presence of surface silanol (B1196071) (Si-OH) groups that can be used to anchor metal complexes. ethz.chrsc.org

Silica-supported alkoxo-tantalum complexes have been developed and studied for various catalytic applications. acs.orggrafiati.comthermofisher.com For example, these supported catalysts are effective in the deperoxidation of cyclohexyl hydroperoxide, an important industrial process. acs.orggrafiati.comlookchem.com The grafting of tantalum alkoxide precursors onto the silica surface results in well-defined active sites that can exhibit unique catalytic properties compared to their homogeneous counterparts. rsc.orgacs.org The reaction of organometallic tantalum precursors with the silica surface typically proceeds through the protonolysis of a metal-ligand bond by the surface hydroxyl groups, leading to the formation of a covalent Si-O-Ta linkage. rsc.org This approach allows for atomic-level control over the catalyst structure. ethz.ch

Catalytic Oxidation and Reduction Reactions (e.g., Methanol Oxidation, Propene Epoxidation)

Tantalum-based materials, particularly tantalum oxides, are investigated for their catalytic activity in various oxidation and reduction reactions. core.ac.uknih.gov Tantalum oxide supported on mesoporous materials has been shown to be an effective catalyst for the oxidation of methanol. core.ac.uk In these systems, the acidic and oxidative properties of the tantalum species play a crucial role in the catalytic cycle. core.ac.uk Bimetallic catalysts containing tantalum, such as rhenium-tantalum oxides on a titania support, have demonstrated high efficiency and selectivity in the conversion of methanol to dimethoxymethane, exposing both oxidative ReO₄⁻ sites and acidic tantalum oxide sites to the substrate. mdpi.com

In the realm of alkene oxidation, tantalum compounds are explored as catalysts for propene epoxidation, a key reaction for producing propylene (B89431) oxide. core.ac.ukgoogle.comrsc.org While gold-titania catalysts are widely studied for this reaction, the addition or use of other metals like tantalum is an area of active research. rsc.orgcapes.gov.br Tantalum(V) catalysts are also effective for the oxidation of various organic compounds, where peroxo and hydroperoxide complexes of tantalum can act as active intermediates, particularly when hydrogen peroxide is used as the oxidant. researchgate.netresearchgate.net In reduction reactions, niobium and tantalum complexes have shown activity in processes like the reduction of CO₂ and the deoxygenation of organic compounds, although low-valent species are often the active catalysts in these transformations. nih.govacs.org

Ethylene (B1197577) Dimerization and Hydrogenation

Tantalum complexes have demonstrated catalytic activity in the dimerization of ethylene, a process that converts ethylene into butenes, primarily 1-butene. researchgate.netresearchgate.net Tantalum imido complexes, for example, have been shown to mediate ethylene dimerization with high selectivity. researchgate.netresearchgate.net The catalytic activity and the product distribution are influenced by the ligands attached to the tantalum center and the reaction conditions. researchgate.net For instance, certain tantalum/dme (1,2-dimethoxyethane) systems exclusively mediate ethylene dimerization with productivities reaching up to 4,503 moles of ethylene per mole of tantalum, and high selectivity for butenes. researchgate.netresearchgate.net The mechanism for this transformation is proposed to proceed via a metallacyclic intermediate. researchgate.net

While dimerization is a primary outcome, some tantalum systems can also lead to the oligomerization or polymerization of ethylene, producing linear low-molecular-mass α-olefins or polyethylene (B3416737). researchgate.net For instance, a well-defined silica-supported tantalum(III) species, (≡SiO)₃Ta, can promote ethylene oligomerization to 1-hexene, though polyethylene is also formed as a byproduct. researchgate.net The oxidation state of the tantalum active species is critical, with Ta(III) being identified as a key intermediate in ethylene oligomerization and polymerization. rsc.orgresearchgate.net The interaction of tantalum hydride species supported on silica with ethylene can lead to the formation of oligomers like 1-butene. researchgate.net

Photocatalysis (for Ta₂O₅ nanoparticles)

This compound, as a member of the tantalum alkoxide family, is a key precursor for synthesizing tantalum(V) oxide (Ta₂O₅) nanoparticles, which are recognized for their potent photocatalytic capabilities. The conversion of the alkoxide precursor to Ta₂O₅ is typically achieved through methods like sol-gel processing, solvothermal reactions, or chemical vapor deposition (CVD). rsc.orgresearchgate.net The resulting Ta₂O₅ is a semiconductor photocatalyst, capable of decomposing organic pollutants upon irradiation with ultraviolet light. fishersci.fi

The effectiveness of these nanoparticles is largely dependent on their physical characteristics, such as particle size, crystallinity, and specific surface area (SSA), which are directly influenced by the synthesis method. For instance, Ta₂O₅ nanoparticles synthesized by a thermal CVD method using a tantalum alkoxide precursor yielded nanoparticles with an average particle size of 13 nm and a high SSA of 46.5 m²/g. chemicalbook.com These particles demonstrated a stable, stoichiometric decomposition of water into hydrogen and oxygen and showed a 58% higher decomposition rate compared to particles synthesized via a conventional hydrolysis method, which produced larger particles (32 nm) with a lower SSA (10.1 m²/g). chemicalbook.com

Research has also demonstrated the efficacy of Ta₂O₅ nanoparticles in degrading organic dyes. Nanostructured Ta₂O₅ with particle sizes between 5 and 10 nm, prepared via a solvothermal reaction, effectively degraded aqueous solutions of rhodamine 6G (R6G) and methylene (B1212753) blue (MB) under a mercury vapor lamp. fishersci.nl Similarly, Ta₂O₅ nanoparticles derived from the hydrolysis of tantalum ethoxide were shown to degrade rhodamine B (RhB), with the photocatalytic efficiency being dependent on the calcination temperature; a temperature of 750 °C was found to be optimal for increasing crystallinity and active sites. researchgate.net

Table 1: Comparison of Synthesis Methods for Ta₂O₅ Nanoparticles and their Photocatalytic Performance
Synthesis MethodPrecursorResulting Particle SizeSpecific Surface Area (SSA)Photocatalytic ApplicationReference
Thermal CVDTantalum(V) ethoxide~13 nm46.5 m²/gOverall water splitting (H₂O to H₂ + O₂) chemicalbook.com
Conventional HydrolysisTantalum(V) ethoxide~32 nm10.1 m²/gOverall water splitting (less efficient) chemicalbook.com
Solvothermal ReactionTantalum pentabutoxide5 - 10 nmNot specifiedDegradation of Methylene Blue & Rhodamine 6G researchgate.netfishersci.nl
Controlled HydrolysisTantalum(V) ethoxideNot specifiedNot specifiedDegradation of Rhodamine B researchgate.net

Precursors for Advanced Material Synthesis

Formation of Complex Metal Oxides (e.g., Bimetallic, Trimetallic Oxides)

This compound is an effective precursor for the synthesis of complex, multi-metal oxide materials. These materials are often created using solution-based methods like sol-gel processing or Metal Organic Chemical Vapor Deposition (MOCVD), where the molecular-level mixing of precursors allows for high homogeneity in the final product. cymitquimica.comgoogle.com

For instance, this compound can be reacted with other metal alkoxides, such as aluminum alkoxides, in a non-aqueous solvent to form heterobimetallic precursors. google.com These precursors can then be converted into hydrated mixed metal oxide sols, which serve as the foundation for creating complex oxides like tantalum aluminate. google.com This non-hydrolytic sol-gel approach provides a pathway to materials with tailored stoichiometry. google.com Similarly, bimetallic oxoalkoxides containing tantalum and other metals have been synthesized, serving as direct molecular precursors to complex oxide phases. core.ac.uk Research has also demonstrated the synthesis of core/shell nanoparticles, such as Fe₃O₄/TaOₓ, using a sol-gel reaction of tantalum(V) ethoxide in the presence of iron oxide nanoparticles. researchgate.net

In MOCVD applications, this compound can be modified with ligands, such as N,O-chelating ligands, to create volatile liquid precursors. cymitquimica.com These tailored precursors are then used in the deposition of complex oxide thin films. cymitquimica.com This approach is crucial for fabricating microstructured oxides with applications in fields like microelectronics and catalysis. cymitquimica.com

Synthesis of Tantalum Hydride

This compound is frequently cited as a chemical precursor for the synthesis of tantalum hydride. fishersci.fichemicalbook.comfishersci.nllookchem.com Tantalum-based compounds, including the hydride, have potential applications in various fields. lookchem.com However, detailed research findings and specific methodologies for the conversion of this compound into tantalum hydride are not extensively detailed in the available scientific literature. One documented method for producing a specific form of tantalum hydride involves grafting pentamethyltantalum (TaMe₅) onto silica surfaces and subsequently treating it with hydrogen to form a surface-supported tantalum hydride, (≡SiO)₂TaᴵᴵᴵH. acs.org While this demonstrates a pathway to a tantalum hydride species, it does not use the methoxide precursor directly. The general application of this compound as a starting material for tantalum hydride synthesis is noted, but the specific reaction conditions and mechanisms remain an area for further research documentation. fishersci.filookchem.com

Development of Nanoporous Materials and Biomaterials

The use of this compound and related alkoxides is central to the development of advanced nanoporous materials and biocompatible materials through sol-gel chemistry. google.comslu.se

A sol-gel method utilizing this compound along with other metal alkoxides (e.g., titanium alkoxides) and a templating agent can produce nanoporous metal oxide frameworks. google.com In this process, the mixed alkoxide precursors undergo hydrolysis and condensation around a template molecule. Subsequent calcination at high temperatures (e.g., 600-900 °C) removes the template, leaving behind a network of interconnected metal oxide nanocrystals with a defined porous structure. google.com This technique allows for the creation of materials like nanoporous titanium tantalum oxide, which has applications in energy storage devices such as lithium-ion batteries. google.com Mesoporous Ta₂O₅ thin films with pore sizes from 5 to 8 nm have also been fabricated using a sol-gel method starting from tantalum(V) chloride and ethanol (B145695), demonstrating the versatility of solution-based routes to porous tantalum materials. rsc.org

In the field of biomaterials, tantalum's chemical inertness, biocompatibility, and high oxidation state make it a desirable component. chalcogen.ro Tantalum alkoxide precursors are used to synthesize Ta₂O₅ nanoparticles for inclusion in biomaterials like filled resins. chalcogen.ro A sol-gel technique employing tantalum(V) ethoxide within a polysaccharide matrix has been used to create spherical Ta₂O₅ nanoparticles (1-8 nm) for such purposes. chalcogen.ro Furthermore, tantalum alkoxides are being explored for in-vivo sol-gel reactions to form biocompatible embolic agents for endovascular treatments. researchgate.net These liquid precursors can be delivered via catheter and solidify in place, demonstrating a novel biomedical application. researchgate.net

Precursors for Tantalum Carbide Nanopowders

Tantalum(V) alkoxides, including the methoxide and ethoxide variants, serve as effective precursors for the synthesis of tantalum carbide (TaC) nanopowders, a material valued for its hardness and high-temperature stability. sigmaaldrich.com The conversion of the alkoxide to the carbide can be achieved through several high-temperature methods.

One approach involves a thermal plasma process where a liquid precursor, such as tantalum(V) ethoxide, is atomized and injected into a high-temperature plasma flame. researchgate.nettandfonline.com The precursor rapidly evaporates and decomposes, and TaC nanoparticles are formed upon cooling. researchgate.nettandfonline.com This method has been shown to produce nano-sized particles as small as 8 nm. tandfonline.com

Another prominent method is the sol-gel process combined with carbothermal reduction. dtic.milprincetonpowder.com In this route, a tantalum alkoxide is first converted into a tantalum oxide (Ta₂O₅) gel, often in the presence of a carbon source like a phenolic resin. rsc.orgresearchgate.net This creates an intimate, molecular-level mixture of tantalum oxide and carbon. The resulting precursor material is then pyrolyzed and heated to high temperatures (e.g., 1000-1600 °C) under an inert atmosphere, where the carbon reduces the oxide to form tantalum carbide. dtic.milresearchgate.net This method allows for good control over the final particle size and purity of the TaC nanopowder. princetonpowder.com

Table 2: Synthesis Routes for Tantalum Carbide from Alkoxide Precursors
Synthesis MethodPrecursor(s)Key Process StepsResulting MaterialReference
Thermal PlasmaTantalum(V) ethoxideAtomization of liquid precursor; Injection into plasma; Rapid evaporation and cooling.TaC nanoparticles (~8 nm) researchgate.nettandfonline.com
Sol-Gel & Carbothermal ReductionTantalum alkoxide, Carbon source (e.g., resin)Formation of Ta₂O₅/Carbon gel; Pyrolysis; High-temperature (1000-1600 °C) reduction.Ultra-fine TaC powders (<40 nm) dtic.milprincetonpowder.comresearchgate.net

High-κ Dielectric Materials for Microelectronics (e.g., DRAM)

This compound is a vital precursor for depositing thin films of tantalum(V) oxide (Ta₂O₅), which is a high-κ dielectric material essential for modern microelectronics. A high-κ dielectric has a higher dielectric constant (κ) than silicon dioxide (SiO₂), allowing for the fabrication of smaller capacitors with equivalent capacitance. This property is critical for components like Dynamic Random-Access Memory (DRAM) cells and gate insulators in transistors. tandfonline.comosti.gov

Ta₂O₅ exhibits a dielectric constant typically around 25, although values up to 50 have been reported. osti.gov Thin films of Ta₂O₅ are deposited using techniques such as Metal Organic Chemical Vapor Deposition (MOCVD), Atomic Layer Deposition (ALD), and sol-gel processes, for which tantalum alkoxides like this compound and ethoxide are ideal precursors. google.comsigmaaldrich.comtandfonline.com

In ALD, for example, tantalum(V) ethoxide and an oxygen source (like oxygen plasma) are pulsed sequentially into a reactor to grow a Ta₂O₅ film with atomic-level precision. sigmaaldrich.commdpi.com This results in highly uniform, conformal, and amorphous films with low roughness and high density (e.g., 7.98 g/cm³), which is close to the bulk value. sigmaaldrich.commdpi.com These as-deposited films can be annealed at higher temperatures (e.g., 800 °C) to induce crystallization into the desired orthorhombic Ta₂O₅ phase. sigmaaldrich.commdpi.com The use of tantalum alkoxide precursors is advantageous for producing high-purity films with excellent electrical properties required for high-performance microelectronic devices. tandfonline.comosti.gov

Optical and Electrochromic Applications

This compound, with the chemical formula Ta(OCH₃)₅, serves as a precursor material in the fabrication of tantalum(V) oxide (Ta₂O₅) thin films for advanced optical and electrochromic applications. americanelements.com The sol-gel process, in particular, utilizes organometallic compounds like tantalum alkoxides to deposit these films. rsc.org The resulting Ta₂O₅ films are noted for their high refractive index, chemical inertness, and thermal stability, making them suitable for various specialized uses. researchgate.netutwente.nl

Optical Coatings and Devices

Tantalum(V) oxide films derived from alkoxide precursors are used to create optical coatings with high refractive indices. wikipedia.orgereztech.com These films can function as antireflective coatings for lenses and solar panels. utwente.nl The properties of these materials, such as a high dielectric constant and compatibility with silicon, also allow for their use in components like optical sensors. rsc.orgutwente.nl Research into Ta₂O₅ films has shown their potential for creating materials with tunable refractive indices, a crucial feature for optical applications. researchgate.net For instance, the refractive index of sol-gel processed Ta₂O₅ thin films can be modified by factors such as the annealing temperature. researchgate.net

Electrochromic Devices

Electrochromism is the property of certain materials to change color when a voltage is applied, a principle used in smart glass and other applications. wikipedia.org Tantalum(V) oxide is a key material in this field, often used as the ion-conducting layer in all-solid-state electrochromic devices. rsc.orgusc.edu While various methods are used to deposit these films, the resulting Ta₂O₅ layer facilitates the movement of ions, enabling the device to switch between a transparent (bleached) and a colored state. usc.eduresearchgate.net

Research on all-solid-state electrochromic devices constructed with a tantalum oxide layer demonstrates significant optical modulation. In one such device, a multilayer structure of glass/ITO/WO₃/Ta₂O₅/NiOₓ/ITO was fabricated. usc.edu This device exhibited a considerable change in optical transmittance upon the application of voltage. usc.eduresearchgate.net

The performance of such an electrochromic device is detailed in the table below.

PropertyValueWavelength / Conditions
Maximum Transmittance Change (Device)66.5%at ±5 V
Transmittance Change (Ta₂O₅ on WO₃/ITO)56.7%550 nm

Theoretical and Computational Investigations of Tantalum V Methoxide

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure and geometry of tantalum compounds. While specific peer-reviewed DFT studies focusing exclusively on the monomer or dimer of Tantalum(V) methoxide (B1231860), Ta(OCH₃)₅, are not widespread in readily available literature, the methodology is well-established from research on analogous tantalum and niobium complexes. unipi.itbiointerfaceresearch.comrsc.org

Typically, these calculations involve geometry optimization to find the lowest energy structure, followed by analysis of the electronic properties. For tantalum, a heavy element, effective core potentials (ECPs) like the Los Alamos National Laboratory 2-double-ζ (LANL2DZ) are often employed for the tantalum atom to account for relativistic effects, while the lighter atoms (C, O, H) are described by basis sets such as 6-31G(d,p) or Pople-style basis sets. unipi.itbiointerfaceresearch.com Hybrid functionals like B3LYP are commonly used for such calculations. unipi.itbiointerfaceresearch.com

In the solid state, Tantalum(V) methoxide is known to exist as a dimer, [Ta(OCH₃)₅]₂, with two tantalum atoms bridged by methoxide ligands. A DFT study would optimize the bond lengths and angles of this dimeric structure. Key parameters of interest would be the Ta-O bond lengths for both terminal and bridging methoxide groups and the Ta-O-Ta bond angles. Computational studies on related niobium(V) alkoxides have successfully predicted such dimeric structures. acs.org

The electronic structure analysis would yield crucial information on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com For a related Nb(V) complex, DFT calculations were used to determine the HOMO-LUMO energy gap to help interpret the complex's stability and reactivity pattern. biointerfaceresearch.com Similar calculations for Ta(OCH₃)₅ would reveal the distribution of electron density, identifying the most electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. The valence band is expected to be composed mainly of anion 2p orbitals hybridized with Ta 5d states, while the bottom of the conduction band would be primarily composed of Ta 5d states. rsc.org

Table 1: Common Methodologies for DFT Calculations on Tantalum and Niobium Complexes

Parameter Typical Method/Basis Set Rationale/Application Source
Geometry Optimization B3LYP/LANL2DZ Effective for predicting the geometry of complexes containing heavy elements like Nb and Ta. unipi.itbiointerfaceresearch.com
Electronic Structure VASP, WIEN97 (FP-LAPW) Used for detailed band structure calculations in solid-state tantalum compounds. rsc.orgrug.nl
Thermodynamic Properties TPSS/def2-TZVP Provides reliable energies and structures, avoiding major basis set superposition errors. beilstein-journals.org
Relativistic Effects ZORA (for NMR) Important for accurately calculating properties of heavy elements like tungsten, and by extension, tantalum. researchgate.net

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is essential for elucidating the step-by-step mechanisms of reactions involving this compound and calculating the associated energy changes. Key reactions of interest include hydrolysis, thermal decomposition, and ligand exchange.

The hydrolysis of metal alkoxides is a critical process in sol-gel synthesis. While direct computational studies on this compound hydrolysis are scarce, extensive DFT investigations on silicon alkoxides, such as Si(OCH₃)₄, provide a robust model for the likely mechanism. researchgate.netnih.govnih.gov The hydrolysis is proposed to proceed via a nucleophilic substitution (Sₙ2) type mechanism, where a water molecule attacks the electrophilic metal center. researchgate.netnih.gov This forms a pentacoordinate transition state, leading to the displacement of a methoxide group and the formation of methanol (B129727). researchgate.net DFT calculations can map the potential energy surface of this reaction, identifying the structures of reactants, transition states, and products, and calculating the activation energy barrier. Studies on silicon alkoxides have shown that these barriers are influenced by the pH (acidic or basic catalysis) and the number of assisting water molecules. researchgate.netrsc.org

Thermal decomposition is another critical reaction pathway. Computational studies on related metal-organic precursors have successfully modeled these mechanisms. chemrxiv.orgresearchgate.net For this compound, this could involve intramolecular processes like β-hydride elimination or intermolecular condensation reactions. DFT calculations can be used to explore various potential decomposition pathways and determine the lowest-energy route by comparing the activation barriers.

Prediction of Reactivity and Stability

Theoretical calculations can predict the reactivity and stability of this compound without the need for extensive experimentation. The electronic structure data derived from DFT provides the initial clues.

The HOMO-LUMO gap is a primary indicator of stability; a larger gap suggests higher kinetic stability and lower reactivity. biointerfaceresearch.com The distribution of the HOMO and LUMO can predict where the molecule is most likely to react. For instance, if the LUMO is centered on the tantalum atom, it indicates that this site is the most susceptible to nucleophilic attack, which is consistent with the known hydrolysis mechanism. biointerfaceresearch.com The electrostatic potential (ESP) map, another output of DFT calculations, visually represents the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, typically around the metal center) and nucleophilic (negative potential, around the oxygen atoms) regions.

Reactivity indices derived from conceptual DFT, such as Fukui functions, can provide more quantitative predictions of local reactivity. These indices identify which atoms within the molecule are most likely to accept or donate electrons.

The stability of the compound can be assessed by calculating the energetics of its decomposition pathways. For example, the activation energy for thermal decomposition provides a measure of its thermal stability. chemrxiv.org Similarly, calculating the reaction energy for hydrolysis gives an indication of its stability in the presence of moisture, which is known to be low for this compound. ereztech.com

Spectroscopic Parameter Prediction and Interpretation (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is crucial for compound characterization.

Infrared (IR) Spectroscopy: The prediction of IR spectra is a standard feature of computational chemistry packages. faccts.deresearchgate.net After a geometry optimization, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each frequency). chemrxiv.org The intensities of the IR absorption bands are calculated from the changes in the molecule's dipole moment during each vibration. Comparing the calculated spectrum with the experimental one can confirm the structure and help assign specific bands to particular vibrational modes (e.g., Ta-O stretching, C-H stretching, O-C-H bending). osti.gov For heavy atoms, calculated frequencies are often scaled by an empirical factor to better match experimental results. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is more complex but achievable with modern DFT methods. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. rsc.org These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Predicting NMR spectra for tantalum-containing compounds is challenging due to relativistic effects, which must be accounted for in the calculations. researchgate.net While direct ¹⁸¹Ta NMR is difficult due to its large quadrupole moment, ¹H and ¹³C NMR spectra are readily accessible. DFT calculations can predict the chemical shifts for the methoxide protons and carbons, helping to interpret experimental spectra, especially for complex structures like the dimeric form where multiple distinct methoxide environments may exist. biointerfaceresearch.comijpcbs.com

Table 2: Computationally Predicted Spectroscopic Parameters

Spectroscopy Predicted Parameter Computational Method Application/Interpretation Source
IR Vibrational Frequencies DFT (e.g., B3LYP/6-31G*) + Frequency Scaling Assignment of experimental bands to specific molecular vibrations (e.g., Ta-O stretch). faccts.dearxiv.org
IR Absorption Intensities DFT (from dipole moment derivatives) Prediction of the relative peak heights in the IR spectrum. osti.gov
NMR Chemical Shifts (¹H, ¹³C) DFT + GIAO Assignment of peaks in ¹H and ¹³C NMR spectra to specific atoms in the molecule. rsc.org
NMR Shielding Tensors DFT + GIAO with relativistic corrections (ZORA) Fundamental property for calculating chemical shifts, crucial for heavy elements. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Tantalum(V) Methoxide (B1231860) Precursors with Tailored Properties

The inherent properties of tantalum(V) methoxide, such as its high reactivity and moisture sensitivity, can be both an advantage and a challenge. lookchem.comstrem.com A significant area of research focuses on chemically modifying the parent methoxide to create novel precursors with properties tailored for specific applications, such as Metal-Organic Chemical Vapor Deposition (MOCVD) and sol-gel processing.

The primary strategy involves the partial or complete substitution of methoxide ligands with other functional groups. These modifications aim to enhance thermal stability, control volatility, and reduce hydrolysis rates. For instance, reactions of tantalum pentamethoxide with β-diketones like 2,4-pentanedione (acacH) or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (tmhdH) yield stable, monomeric complexes with distorted octahedral geometry. researchgate.net These derivatives are less prone to fuming in moist air, making them more manageable precursors. researchgate.net

Similarly, nitrogen-containing ligands such as N,N-dimethylaminoethoxide (dmae) and 1,3-bis(dimethylamino)-2-propoxide (bis-dmap) have been used to create chelated tantalum alkoxide complexes. researchgate.net These modifications can lead to precursors with lower evaporation temperatures and improved film growth characteristics for MOCVD. google.com For example, tantalum tetraethoxydimethylaminoethoxide was found to produce oxide films with better stoichiometry, less carbon contamination, and faster growth rates compared to the parent ethoxide. google.com The goal of this molecular engineering is to create single-source precursors that decompose cleanly to the desired material, minimizing impurities and improving material performance.

Another approach involves reacting tantalum alkoxides with glycols or other polyols. This can create more stable and less toxic precursor solutions for sol-gel deposition, which is particularly beneficial for producing metal oxide thin films. d-nb.info The synthesis of a tantalum(V) 1,3-propanediolate β-diketonate complex, for example, results in a near-UV sensitive, air-stable, and low-toxicity precursor solution suitable for the photochemical solution deposition of tantalum oxide films. d-nb.info

Table 1: Examples of Modified Tantalum(V) Alkoxide Precursors and Their Applications

Modifying LigandResulting Complex TypeTailored PropertiesTarget Application
β-diketones (e.g., acacH, tmhdH)[Ta(OCH₃)₄(β-diketonate)]Increased stability, controlled volatilityMOCVD
Aminoalcohols (e.g., dmae, bis-dmap)[Ta(OCH₃)₄(L')] (L'=chelated aminoalkoxide)Lower evaporation temp., improved film qualityMOCVD
Glycols (e.g., 1,3-propanediol)Tantalum(V) glycolate (B3277807) β-diketonateAir stability, low toxicity, photosensitivitySol-gel deposition, Photochemical Solution Deposition
Acetylacetone (B45752)trans-[TaCl₂(OCH₃)₂(acac)]Stable crystalline solidPrecursor for further synthesis
PinacolTa(O₂C₆H₁₂)₂(OC₆H₁₂OH)Highly moisture-sensitive, precursor to porous materialsHierarchical porosity materials

Exploration of New Catalytic Transformations with this compound

The catalytic potential of tantalum compounds is an expanding field of investigation. This compound and its derivatives are being explored as catalysts in a variety of organic transformations. One established application is in the preparation of silica-supported alkoxo-tantalum complexes. lookchem.comfishersci.nlthermofisher.comchemicalbook.com These heterogeneous catalysts are effective in the deperoxidation of cyclohexyl hydroperoxide to produce cyclohexanol (B46403) and cyclohexanone, which are important industrial chemicals. lookchem.comfishersci.nlthermofisher.com

Beyond this, researchers are exploring new frontiers. Tantalum(V) chloride, a related precursor that can be converted to alkoxides in situ, has been shown to catalyze the oxidation of sulfides to either sulfoxides or sulfones with high selectivity, depending on the solvent used. researchgate.net This highlights the potential for tuning the catalytic activity of tantalum centers. While bulk tantalum oxides are known solid acid catalysts, often used for methanol (B129727) dehydration to dimethyl ether (DME), supported tantalum oxide species exhibit reactivities that are strongly dependent on the support material. lehigh.edu

Emerging research has also identified a tantalum-based catalyst system for the selective trimerization of ethene to 1-hexene, a valuable comonomer. nih.gov Furthermore, tantalum complexes are being investigated for more complex transformations, such as the degradation of lignin, a key component of biomass. acs.org The ability to selectively cleave C-O or C-C bonds in complex biopolymers could open new pathways for converting biomass into valuable chemicals. acs.org The development of catalysts like tantalum(V) oxide-supported heteropoly acids (PTA@Ta₂O₅) for the synthesis of xanthenes and naphthopyrans demonstrates the move towards creating robust, reusable heterogeneous catalysts for fine chemical synthesis. researchgate.net

Advanced Materials Synthesis with Enhanced Functionality and Performance

This compound and its derivatives are critical precursors for the synthesis of advanced materials, most notably tantalum(V) oxide (Ta₂O₅). Ta₂O₅ is a high-k dielectric material highly sought after for applications in microelectronics, such as in dynamic random access memory (DRAM) and transistors. wikipedia.org It also has applications in optical coatings and as an electrochromic material. wikipedia.org Research is focused on using precisely designed precursors to deposit thin films of Ta₂O₅ with superior properties via methods like chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processing. wikipedia.orgosti.gov

For instance, tantalum chloromethoxide, prepared from TaCl₅ and methanol, is used as a precursor in sol-gel synthesis to create porous, crystalline Ta₂O₅ thin films after heat treatment. researchgate.net The use of modified precursors, such as tantalum ethoxide reacted with polycarbosilane, allows for the synthesis of binary ceramic composites like silicon carbide/tantalum carbide (SiC/TaC). cambridge.orgcambridge.org These materials are formed through pyrolysis of the modified polymer, resulting in ceramics with high thermal stability. cambridge.orgcambridge.org

The functionality of these materials is directly linked to the synthesis route and the precursor used. The development of precursors that are stable in solution and have good film-forming properties is crucial. rsc.org For example, stable dispersions of tantalum oxide nanoparticles can be synthesized from solutions of tantalum(V) complexes with mixed malonato and alkanolato ligands. rsc.org These nanoparticles can be processed into films with low surface roughness and a high dielectric constant, suitable for electronic applications. rsc.org

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for designing better precursors and catalytic systems. Modern research heavily relies on a combination of advanced spectroscopic techniques and computational modeling to elucidate these complex processes.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H and ¹³C NMR), Raman spectroscopy, and X-ray Absorption Fine Structure (XAFS) are employed to study the structure of tantalum alkoxides in solution and during reaction. researchgate.netnih.gov For example, structural investigations have shown that tantalum alkoxides like Ta(OEt)₅ exist as dimers in their native state and undergo immediate hydrolysis and condensation upon exposure to water. nih.gov These studies also reveal how modifying ligands, like acetylacetone, chelate to the tantalum center, increasing its coordination number and hindering these hydrolysis reactions. nih.gov

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into reaction pathways and transition states. researchgate.netacs.org DFT calculations have been used to model the cyclometalation of a transient tantalum(III) alkoxide, revealing the crucial role of the metal center's spin state in the C-H activation process. acs.org In the study of bimetallic systems, NMR and computational studies have detailed a rare tautomeric equilibrium between alkylidyne-alkyl and bis-alkylidene forms, a phenomenon promoted by the interaction with a second metal. nih.govresearchgate.net This synergy of spectroscopic and computational approaches provides a molecular-level picture of reactivity, guiding the rational design of new catalysts and materials.

Integration of this compound in Multicomponent Systems for Synergistic Effects

The integration of this compound or its derivatives into multicomponent, or mixed-metal, systems is a burgeoning research area aimed at harnessing synergistic effects. By combining tantalum with other metals at the molecular level, it is possible to create materials and catalysts with novel properties that are not accessible from the individual components.

Mixed-metal alkoxides are a key focus. For example, alkali-metal hexa-alkoxides of niobium and tantalum, with the general formula MM'(OR)₆ (where M = Li, Na, K and M' = Nb, Ta), have been synthesized and isolated. researchgate.net These compounds serve as molecular precursors for complex oxides. A bimetallic alkoxide of strontium and tantalum, [SrTa₂(OEt)₆(µ-OEt)₄(µ-O-bis-dmap)₂], has been synthesized and structurally characterized, representing a potentially valuable single-source precursor for strontium tantalate (SrTa₂O₆), a technologically important mixed-metal oxide. rsc.org Similarly, tantalum-zinc oxoisopropoxides have been prepared, creating new frameworks for heterometallic alkoxides.

Synergism is also explored in catalysis. The combination of different metal centers can facilitate reaction pathways that are difficult to achieve with a single metal. For instance, the interaction between a tantalum alkylidyne complex and group 11 metals (Cu, Ag, Au) not only induces unusual tautomerism but also enables novel reactivity, such as the deoxygenative transfer of a carbyne group to CO₂. nih.govresearchgate.net This cooperative effect highlights the potential for designing bimetallic catalysts for challenging chemical transformations. The development of multicomponent catalysts, where different metals work in concert, is seen as a key strategy for achieving higher activity and selectivity in industrial catalysis. researcher.life

Q & A

Advanced Question

  • Controlled Hydrolysis : Use chelating agents (e.g., acetylacetone) to slow hydrolysis and stabilize intermediate species .
  • Solvent Polarity : Non-polar solvents (e.g., toluene) reduce premature condensation.
  • Template-Assisted Synthesis : Mesoporous silica templates guide ordered Ta-O network formation, minimizing defects .

How do solvent polarity and coordination strength influence the stability of this compound solutions?

Advanced Question

  • Polar Solvents (e.g., THF) : Enhance solubility but accelerate hydrolysis. Stabilization requires inert atmospheres and molecular sieves.
  • Coordination Strength : Strong donor solvents (e.g., pyridine) displace methoxide ligands, forming adducts that alter reactivity .

What are the primary applications of this compound in materials science?

Basic Question

  • Thin Film Deposition : Precursor for Ta₂O₅ films via chemical vapor deposition (CVD) or atomic layer deposition (ALD) .
  • Catalysis : Lewis acid catalyst in organic transformations (e.g., esterification) due to its electrophilic Ta center .
  • Nanoparticle Synthesis : Sol-gel routes produce Ta-based nanoparticles for optical or biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tantalum(V) methoxide
Reactant of Route 2
Tantalum(V) methoxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。